molecular formula C15H23N3O2S B10937056 N~4~-(1-Adamantyl)-1-ethyl-1H-pyrazole-4-sulfonamide

N~4~-(1-Adamantyl)-1-ethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10937056
M. Wt: 309.4 g/mol
InChI Key: WJVPNPGNMOYPAB-UHFFFAOYSA-N
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Description

N~4~-(1-Adamantyl)-1-ethyl-1H-pyrazole-4-sulfonamide is a compound that features an adamantane core, a pyrazole ring, and a sulfonamide group. The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical and pharmaceutical applications. The pyrazole ring is a five-membered ring containing two nitrogen atoms, which contributes to the compound’s potential biological activity. The sulfonamide group is a functional group that is commonly found in many drugs due to its ability to interact with biological targets.

Preparation Methods

The synthesis of N4-(1-Adamantyl)-1-ethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of 1-adamantyl nitrate with sulfuric acid to form the adamantyl carbocation, which can then react with various nucleophiles . The pyrazole ring can be synthesized through the cyclization of appropriate precursors, and the sulfonamide group is introduced through sulfonation reactions. Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N~4~-(1-Adamantyl)-1-ethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

N~4~-(1-Adamantyl)-1-ethyl-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, taking advantage of its stable adamantane core and reactive functional groups.

    Biology: It is studied for its potential biological activities, including antiviral, antibacterial, and anticancer properties.

    Medicine: The sulfonamide group is a common feature in many drugs, and this compound is explored for its potential therapeutic applications.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N4-(1-Adamantyl)-1-ethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The adamantane core provides structural stability, while the pyrazole and sulfonamide groups interact with biological targets, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N~4~-(1-Adamantyl)-1-ethyl-1H-pyrazole-4-sulfonamide can be compared with other adamantane derivatives and sulfonamide-containing compounds:

This detailed article provides a comprehensive overview of N4-(1-Adamantyl)-1-ethyl-1H-pyrazole-4-sulfonamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H23N3O2S

Molecular Weight

309.4 g/mol

IUPAC Name

N-(1-adamantyl)-1-ethylpyrazole-4-sulfonamide

InChI

InChI=1S/C15H23N3O2S/c1-2-18-10-14(9-16-18)21(19,20)17-15-6-11-3-12(7-15)5-13(4-11)8-15/h9-13,17H,2-8H2,1H3

InChI Key

WJVPNPGNMOYPAB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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